molecular formula C10H12O5 B1253983 [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate

[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate

Cat. No.: B1253983
M. Wt: 212.20 g/mol
InChI Key: SPKNARKFCOPTSY-BFDSQEERSA-N
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Description

. This compound is characterized by its unique molecular structure, which includes a pyran ring and an oxirane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate typically involves the use of specific stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of epoxidation reactions to form the oxirane ring, followed by acetylation to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using Aspergillus nidulans, where the fungus is cultured under controlled conditions to produce the desired compound. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of essential biological processes, contributing to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxirane and pyran rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate

InChI

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5?,7-,9?,10+/m0/s1

InChI Key

SPKNARKFCOPTSY-BFDSQEERSA-N

Isomeric SMILES

CC1C(O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C

Canonical SMILES

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C

Synonyms

asperlin

Origin of Product

United States

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